1-Descarbamoyl-2-carbamoyl Methocarbamol
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Description
Scientific Research Applications
Understanding Carbamoylation and Acetylcholinesterase Inhibition
The carbamoylation process, where carbamates interact with acetylcholinesterase (AChE) through the transfer of a carbamoyl group, plays a significant role in the development of AChE inhibitors used as insecticides and therapeutic agents. The study by Rosenberry and Cheung (2019) emphasizes how the size of alkyl substituents on the carbamoyl group influences the decarbamoylation rate constants, indicating a shift in the rate-limiting step that could impact the efficacy of AChE inhibitors designed for therapeutic use (Rosenberry & Cheung, 2019).
Deep Eutectic Solvents (DES) as Green Solvents
DESs are highlighted for their green solvent properties, being less toxic and biodegradable compared to traditional solvents. Hansen et al. (2020) and Yadav & Venkatesu (2022) review DESs' physicochemical properties, suggesting their potential in biotechnology and bio-based applications, including the stabilization and activation of proteins. These solvents' ability to maintain protein structure and enhance enzymatic activities marks them as valuable for sustainable scientific research and industrial applications (Hansen et al., 2020); (Yadav & Venkatesu, 2022).
Multimodal Analgesia in Neurosurgery
The exploration of nonopioid analgesics, including methocarbamol, in neurosurgery to reduce opioid use and preserve neurological function is discussed by Ban, Bhoja, and McDonagh (2019). This research underscores the potential of methocarbamol as part of a multimodal analgesic strategy in cranial neurosurgery, necessitating further investigation into its safety and efficacy (Ban, Bhoja, & McDonagh, 2019).
Extraction of Biological Macromolecules
The application of DES in the extraction of biological macromolecules is reviewed by Ling and Hadinoto (2022), who discuss the physicochemical properties of DES that make it an attractive solvent for proteins, carbohydrates, and lipids. This review suggests that DES could improve the extraction efficiency and environmental sustainability of processes involving biological macromolecules (Ling & Hadinoto, 2022).
properties
IUPAC Name |
[1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBZNIRQFJMEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)OC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677020 |
Source
|
Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Descarbamoyl-2-carbamoyl Methocarbamol | |
CAS RN |
10488-39-8 |
Source
|
Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-ylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXY-3-(2-METHOXYPHENOXY)PROPAN-2-YLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z4S2X4A0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.